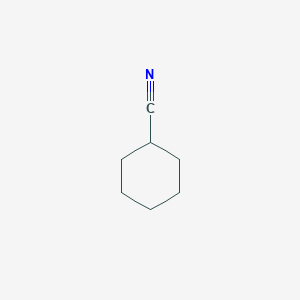

Cyclohexanecarbonitrile

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclohexanecarbonitrile can be synthesized through several methods. One common method involves the reaction of cyclohexanone with hydrogen cyanide in the presence of a catalyst. This reaction typically requires a well-ventilated hood due to the toxicity of hydrogen cyanide . Another method involves the use of tetramethylsilyl cyanide and cyclohexyl bromide in the presence of tetrabutylammonium fluoride .

Industrial Production Methods

For industrial production, this compound can be synthesized using a one-pot process starting from cyclohexanone. This method involves multiple steps, including oxidation and substitution reactions, and is designed to proceed completely in methanol as a solvent. The process is highly efficient, with high regioselectivity and minimal by-products .

Analyse Chemischer Reaktionen

Oxidation Reactions

Cyclohexanecarbonitrile can undergo controlled oxidation under specific conditions. While direct oxidation pathways are less documented in the provided sources, its synthesis involves oxidative steps that highlight reactivity trends. For example, during its preparation from cyclohexanone, sodium hypochlorite (NaClO) or hydrogen peroxide (H₂O₂) oxidizes intermediates like methyl 2-(1-cyanocyclohexyl)hydrazinecarboxylate to yield the final nitrile product .

Key Conditions :

-

Oxidants : NaClO (10–13% available chlorine), H₂O₂ (30%), or oxygen gas .

-

Temperature : 40–50°C.

-

Catalysts : Copper(II) chloride dihydrate enhances reaction efficiency .

By-products : CO₂, nitrogen gas, and recyclable sodium chloride .

Catalytic and Stoichiometric Pathways

Three optimized one-pot synthesis methods demonstrate distinct reaction profiles:

| Method | Oxidant | Yield | Atom Efficiency | Environmental Impact |

|---|---|---|---|---|

| NaClO oxidation | Sodium hypochlorite | 92% | 84% | Low waste (NaCl recyclable) |

| H₂O₂/NH₃ oxidation | Hydrogen peroxide | 91% | 83% | Requires Cu²⁺ ion exchange |

| O₂/CuCl₂ oxidation | Oxygen gas | 89% | 81% | Catalytic, minimal by-products |

Data derived from green chemistry metrics (EcoScale, EATOS, and SIS) .

Radical Reactions

While not directly observed in the provided sources, nitriles like this compound are known to participate in radical-initiated processes. For instance, analogous compounds such as AIBN (azobisisobutyronitrile) generate stable radicals (e.g., 2-cyano-2-propyl) that facilitate polymerization . this compound may similarly act as a radical initiator or intermediate in chain reactions, though explicit data from the literature is limited.

Hydrolysis and Functionalization

Nitriles typically hydrolyze to carboxylic acids or amides under acidic/basic conditions. For this compound:

-

Acidic Hydrolysis : Likely yields cyclohexanecarboxylic acid (C₇H₁₂O₂).

-

Basic Hydrolysis : Forms cyclohexanecarboxamide (C₇H₁₃NO), which can further dehydrate to the acid.

Conditions :

-

Requires strong acids (e.g., H₂SO₄) or bases (e.g., NaOH).

-

Elevated temperatures (100–150°C).

Wissenschaftliche Forschungsanwendungen

Synthesis of Cyclohexanecarbonitrile

Recent advancements in the synthesis of this compound have focused on eco-friendly methodologies. Notably, three new one-pot synthesis methods have been developed that utilize methanol as a solvent, which enhances atom efficiency and regioselectivity while minimizing waste products . These methods are particularly advantageous due to their adherence to green chemistry principles, allowing for the reuse of solvents and catalysts.

Table 1: Comparison of Synthesis Methods for this compound

| Method | Solvent | Yield (%) | Atom Efficiency | By-products | Recyclability |

|---|---|---|---|---|---|

| Traditional Substitution | Various | Low | Moderate | Multiple side products | Limited |

| One-Pot Method 1 | Methanol | High | High | CO₂, NaCl | Yes |

| One-Pot Method 2 | Methanol | High | High | CO₂, NaCl | Yes |

| One-Pot Method 3 | Methanol | High | High | CO₂, NaCl | Yes |

Applications in Organic Chemistry

This compound serves as a vital intermediate in organic synthesis. It is utilized in various reactions, including:

- Radical Polymerization : The compound acts as an efficient initiator in free-radical polymerization processes, contributing to the production of polymers with specific properties.

- Ortho-Arylation Reactions : It is employed in rhodium-catalyzed ortho-arylation of phenylazoles using arylboron reagents, facilitating the synthesis of complex organic molecules .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is crucial for synthesizing various bioactive compounds. Its derivatives are explored for their potential therapeutic effects, making them valuable in drug development. For instance:

- Pharmaceutical Intermediates : this compound is used to produce intermediates that are further transformed into active pharmaceutical ingredients (APIs) .

- Case Study : In a study focusing on the synthesis of alkaloids, this compound was integral in achieving desired molecular structures through selective reactions .

Industrial Applications

The compound's utility extends to industrial applications where it plays a role in producing specialty chemicals and agrochemicals. Its ability to participate in various chemical transformations makes it a versatile building block.

Table 2: Industrial Applications of this compound

| Application Type | Description |

|---|---|

| Specialty Chemicals | Used as an intermediate in synthesizing various specialty chemicals. |

| Agrochemicals | Involved in the production of phytoeffectors and other agricultural products. |

Wirkmechanismus

The mechanism of action of cyclohexanecarbonitrile involves its interaction with various molecular targets and pathways. For example, in rhodium-catalyzed reactions, it acts as a substrate that undergoes ortho-arylation. The specific molecular targets and pathways depend on the particular reaction or application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Cyclohexene-1-carbonitrile

- Cyclopentanecarbonitrile

- Cyclopropanecarbonitrile

- Heptyl cyanide

- Cyclohexyl isocyanide

Uniqueness

Cyclohexanecarbonitrile is unique due to its high regioselectivity in reactions and its versatility as an intermediate in the synthesis of various chemicals. Its ability to undergo multiple types of reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

Cyclohexanecarbonitrile, a compound with the chemical formula CHN, is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and applications in industrial contexts.

Overview of this compound

This compound is primarily synthesized through various methods, including one-pot reactions that enhance atom efficiency and regioselectivity. The compound serves as a precursor for numerous chemical reactions in the pharmaceutical industry, particularly in the synthesis of biologically active molecules.

Antimicrobial Activity

Research indicates that this compound exhibits varying degrees of antimicrobial activity. In a study examining its derivatives, it was found that certain analogs retained antibacterial properties against common respiratory pathogens, albeit with limited effectiveness compared to established antibiotics .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory potential. It was shown to inhibit lipopolysaccharide (LPS)-stimulated IL-6 production in murine splenocytes, suggesting a mechanism by which it may reduce inflammation . This property makes it a candidate for further research in treating inflammatory diseases.

Synthesis Methods

Recent advancements in the synthesis of this compound have focused on green chemistry principles. Three new one-pot methods have been developed that utilize methanol as a solvent, achieving high yields (greater than 95%) and minimizing environmental impact through advanced atom efficiency . The processes involve oxidation steps that can be either stoichiometric or catalytic, highlighting their versatility for industrial applications.

| Synthesis Method | Yield (%) | Solvent Used | Environmental Impact |

|---|---|---|---|

| Method A | 95 | Methanol | Low |

| Method B | 92 | Methanol | Low |

| Method C | 90 | Methanol | Low |

Case Study 1: Antimicrobial Evaluation

A study conducted on this compound and its derivatives assessed their antimicrobial properties against various bacterial strains. The results indicated that while some derivatives showed promising activity, this compound itself had limited efficacy as a standalone antimicrobial agent. However, it could serve as an important building block for more potent derivatives .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that this compound effectively inhibited the production of pro-inflammatory cytokines in immune cells. This suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders .

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in several studies. It was found to have a moderate toxicity level in acute exposure scenarios; however, chronic exposure data remains limited. Further studies are necessary to fully understand its long-term effects on human health and the environment .

Eigenschaften

IUPAC Name |

cyclohexanecarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N/c8-6-7-4-2-1-3-5-7/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBWIZSYFQSOUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227400 | |

| Record name | Cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-05-2 | |

| Record name | Cyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17557 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Cyclohexanecarbonitrile?

A1: this compound has the molecular formula C₇H₁₁N and a molecular weight of 109.17 g/mol.

Q2: How can ¹³C NMR be used to determine the configuration of quaternary centers in Cyclohexanecarbonitriles?

A2: Research has shown a direct correlation between the ¹³C NMR chemical shifts of the nitrile carbon in Cyclohexanecarbonitriles and the configuration of the quaternary stereocenter bearing the nitrile group. Equatorially oriented nitriles resonate downfield (approximately 3.3 ppm) compared to their axial counterparts. []

Q3: Is there a relationship between the infrared band intensity and the configuration of the cyano group in Cyclohexanecarbonitriles?

A3: Studies using infrared spectroscopy have revealed a linear relationship between the integrated intensity of the cyano group's stretching vibration band and the square of the number of Cβ–Cγ bonds aligned parallel to the CN bond in simple and fused Cyclohexanecarbonitriles. This finding has been further supported by CNDO/2 calculations. []

Q4: What is a common method for synthesizing this compound from Cyclohexanone?

A4: A multi-step, one-pot process starting from cyclohexanone has been developed for the high-yielding synthesis of this compound. This method utilizes methanol as a solvent and allows for either stoichiometric or catalytic oxidation, making it suitable for industrial applications. []

Q5: Can Cyclohexanecarbonitriles be diastereoselectively arylated?

A5: Yes, deprotonating substituted Cyclohexanecarbonitriles with TMPZnCl·LiCl generates zincated nitriles. These zincated species can undergo diastereoselective coupling with aryl bromides in the presence of a Pd(OAc)₂ catalyst and S-Phos ligand. The degree of diastereoselectivity is influenced by steric and electronic factors. []

Q6: How does the choice of catalyst affect the hydrogenation of this compound?

A6: The hydrogenation of this compound exhibits catalyst-dependent selectivity. While palladium on carbon (Pd/C) favors the formation of tertiary amines, rhodium on carbon (Rh/C) leads to the selective production of secondary amines. []

Q7: How is this compound used in Atom Transfer Radical Polymerization (ATRP)?

A7: 1,1'-Azobis(this compound) (ACHN) is often employed as a thermal initiator in Iron-based ICAR (Initiators for Continuous Activator Regeneration) ATRP. This method allows for controlled polymerization of monomers like styrene with ppm amounts of iron catalyst, resulting in polymers with narrow molecular weight distributions. [, ]

Q8: Can Aspergillus sp. metabolize this compound?

A8: Research has shown that Aspergillus sp. PTCC 5266 exhibits nitrile-hydrating activity and can convert this compound to its corresponding carboxylic acid. []

Q9: Are there applications of this compound in material science?

A9: Yes, this compound is a key component in the synthesis of mixed-valent Au(I/III) complexes. These complexes exhibit unique columnar arrangements with short gold-gold interactions, potentially paving the way for molecular wire applications. []

Q10: What is known about the thermal stability of this compound-based azo compounds?

A10: Azo compounds containing this compound, such as 1,1'-azobis(this compound), have been investigated for their thermal decomposition behavior using techniques like Differential Scanning Calorimetry (DSC). This information is crucial for understanding their thermal stability and associated risks. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.